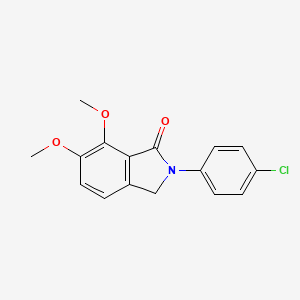![molecular formula C26H25N3O B5510231 1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole](/img/structure/B5510231.png)
1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to the compound , typically involves reactions that allow for the formation of the pyrazole ring through cyclization processes. For instance, the synthesis of 3-[4-phenoxyphenyl]pyrazole derivatives has been reported where novel pyrazoles containing phenoxyphenyl substituents were synthesized and characterized (Cano et al., 1997). These processes often involve the use of specific catalysts or reagents to facilitate the cyclization and subsequent formation of the desired pyrazole core.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a 1H-pyrazole core with various substituents that influence the compound's properties and reactivity. X-ray crystallography studies, for example, have provided insights into the molecular structures of related compounds, revealing details such as bond lengths, angles, and the overall 3D arrangement of atoms in the molecule (Jeyakanthan et al., 1999).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, influenced by the nature of their substituents. They can participate in reactions such as aza-Wittig, annulation, and hydrogenation, leading to the formation of a wide range of pyrazole-based compounds with diverse chemical properties. These reactions are crucial for the synthesis of novel pyrazole derivatives with potential applications in different fields (Luo et al., 2020).
科学的研究の応用
Tautomerism and Structural Analysis
- The research on NH-pyrazoles, including similar compounds, highlights their annular tautomerism and structural characteristics as determined by X-ray crystallography. These compounds exhibit complex hydrogen bonding patterns and tautomerism in both solution and solid states, underscoring the versatility of pyrazole derivatives in chemical synthesis and potential pharmaceutical applications (Cornago et al., 2009).
Antimicrobial Activity
- Azetidin-2-one containing pyrazoline derivatives have been synthesized and evaluated for their antimicrobial activity. This research demonstrates the potential of pyrazole-based compounds in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activity (Shailesh et al., 2012).
Complexation and Colorant Properties
- Studies on isomeric pyrazolone-based heterocyclic dyes and their metal-ion complexation reveal the ability of these compounds to undergo transformations, such as hydrazone to deprotonated azo/azo-enol transformation. This research showcases the application of pyrazole derivatives in the field of dyes and pigments, offering insights into their structural diversity and coloration properties (Qian et al., 2019).
Rhodium Chemistry
- The synthesis and characterization of novel pyrazoles with specific substituents (e.g., 3-[4-phenoxyphenyl]) for use in rhodium chemistry illustrate the compound's potential as ligands in organometallic complexes. This research contributes to our understanding of how pyrazole derivatives can influence the behavior and stability of metal complexes, with implications for catalysis and material science (Cano et al., 1997).
Antibacterial and Antifungal Evaluation
- The synthesis and evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one for antibacterial and antifungal activities highlight the potential of pyrazole compounds in the development of new antimicrobial agents. Such studies are crucial for addressing the growing challenge of antibiotic resistance (Chopde et al., 2012).
特性
IUPAC Name |
1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenylazetidin-1-yl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-28-18-22(19-29-17-16-25(29)20-8-4-2-5-9-20)26(27-28)21-12-14-24(15-13-21)30-23-10-6-3-7-11-23/h2-15,18,25H,16-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGHKGHKLSISOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)CN4CCC4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

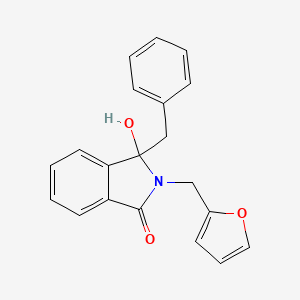
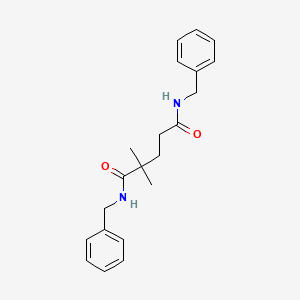
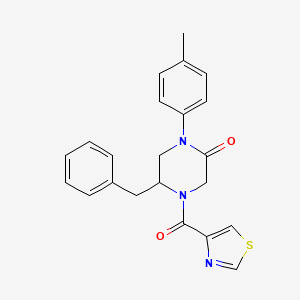
![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)
![N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)
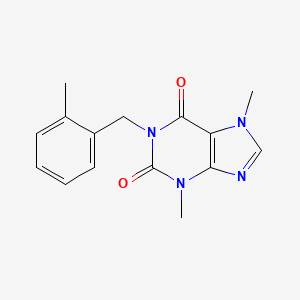
![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)
![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)
![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)
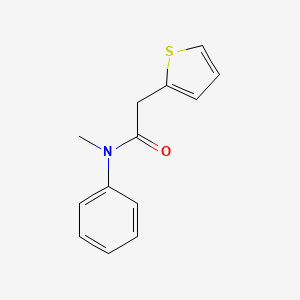
![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5510214.png)
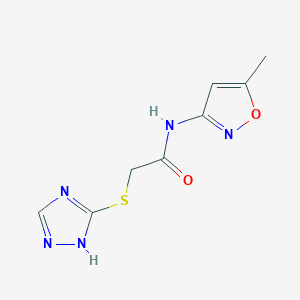
![4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5510232.png)
